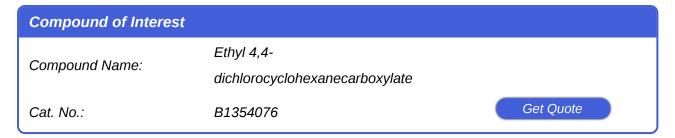


IUPAC name for Ethyl 4,4dichlorocyclohexanecarboxylate

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An In-depth Technical Guide to Ethyl 4,4-dichlorocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 4,4-dichlorocyclohexane-1-carboxylate, a halogenated derivative of ethyl cyclohexanecarboxylate. The document details its chemical identity, including its IUPAC name, structure, and key identifiers. While experimental data is limited in publicly available literature, this guide furnishes computed physicochemical properties. A plausible experimental protocol for its synthesis from a common starting material, ethyl 4-oxocyclohexanecarboxylate, is presented, accompanied by a workflow diagram. Furthermore, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are provided to aid in the characterization of this compound. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery who may consider this molecule as a potential building block or intermediate.

Chemical Identity and Properties

The formal IUPAC name for the compound is ethyl 4,4-dichlorocyclohexane-1-carboxylate[1]. It is a diester of cyclohexanedicarboxylic acid and a derivative of cyclohexane.

Table 1: Chemical Identifiers and Computed Properties



Identifier/Property	Value	Reference
IUPAC Name	ethyl 4,4-dichlorocyclohexane- 1-carboxylate	[1]
Synonyms	Ethyl 4,4- dichlorocyclohexanecarboxylat e	[1]
CAS Number	444578-35-2	[1]
Molecular Formula	C ₉ H ₁ 4Cl ₂ O ₂	[1]
Molecular Weight	225.11 g/mol	[1]
Canonical SMILES	CCOC(=0)C1CCC(CC1)(Cl)Cl	[1]
InChI Key	AWUTUWCWOFBQSG- UHFFFAOYSA-N	[1]
XLogP3 (Computed)	2.8	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]
Exact Mass (Computed)	224.037085 Da	[1]
Topological Polar Surface Area	26.3 Ų	[1]

Note: The physical properties listed are computationally derived and have not been experimentally verified in the cited sources.

Synthesis of Ethyl 4,4-dichlorocyclohexane-1-carboxylate

A definitive, published experimental protocol for the synthesis of ethyl 4,4-dichlorocyclohexane-1-carboxylate is not readily available. However, a plausible and efficient synthetic route can be proposed based on the known chemistry of converting ketones to gem-dichlorides, and by



drawing analogy to the synthesis of similar compounds such as ethyl 4,4-difluorocyclohexanecarboxylate from ethyl 4-oxocyclohexanecarboxylate. The proposed synthesis involves the reaction of ethyl 4-oxocyclohexanecarboxylate with a suitable chlorinating agent, such as phosphorus pentachloride (PCl₅).

Proposed Synthetic Workflow



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Caption: A proposed workflow for the synthesis of Ethyl 4,4-dichlorocyclohexane-1-carboxylate.

Detailed Experimental Protocol (Proposed)

This protocol is hypothetical and should be performed with all necessary safety precautions by trained personnel.

- Reagents and Equipment:
 - Ethyl 4-oxocyclohexanecarboxylate
 - Phosphorus pentachloride (PCI₅)
 - Anhydrous carbon tetrachloride (CCl₄) or another suitable inert solvent
 - Round-bottom flask with reflux condenser and gas outlet
 - Stirring apparatus
 - Ice bath
 - Separatory funnel



- Rotary evaporator
- Silica gel for column chromatography
- Standard laboratory glassware

Procedure:

- In a dry, round-bottom flask under an inert atmosphere, add ethyl 4oxocyclohexanecarboxylate (1 equivalent).
- Dissolve the starting material in anhydrous carbon tetrachloride.
- Cool the stirred solution in an ice bath to 0 °C.
- Slowly and portion-wise, add phosphorus pentachloride (1.1 equivalents) to the cooled solution. Control the rate of addition to manage the exothermic reaction and the evolution of HCl gas (ensure proper ventilation and gas scrubbing).
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction and hydrolyze any remaining PCI₅.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer with additional portions of CCl₄ or another suitable solvent like dichloromethane.
- Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.



- Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
- Purify the resulting crude oil by column chromatography on silica gel to obtain the pure ethyl 4,4-dichlorocyclohexane-1-carboxylate.

Spectroscopic Characterization (Predicted)

The following tables outline the predicted spectroscopic data for ethyl 4,4-dichlorocyclohexane-1-carboxylate based on its chemical structure and comparison with structurally related compounds.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
4.15	Quartet	2H	-O-CH₂-CH₃
2.50	Multiplet	1H	CH-COOEt
2.20 - 2.40	Multiplet	4H	-CH ₂ -C(Cl) ₂ -CH ₂ -
1.80 - 2.00	Multiplet	4H	-CH ₂ -CH(COOEt)- CH ₂ -
1.25	Triplet	3H	-O-CH2-CH3

Table 3: Predicted ¹³C NMR Spectral Data



Chemical Shift (δ, ppm)	Assignment
174.5	C=O (Ester)
85.0	-C(Cl) ₂ -
61.0	-O-CH ₂ -CH ₃
42.0	-CH-COOEt
34.0	-CH ₂ -C(Cl) ₂ -CH ₂ -
28.0	-CH2-CH(COOEt)-CH2-
14.2	-O-CH ₂ -CH ₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2980-2850	C-H Stretch	Alkyl C-H
1735	C=O Stretch	Ester Carbonyl
1180	C-O Stretch	Ester C-O
800-600	C-Cl Stretch	Alkyl Halide

Table 5: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
224, 226, 228	[M] ⁺ Molecular ion peak cluster (due to ³⁵ Cl and ³⁷ Cl isotopes)
189, 191	[M - Cl]+
179, 181	[M - OCH ₂ CH ₃] ⁺
151, 153	[M - COOCH ₂ CH ₃] ⁺



Potential Applications in Research and Development

While specific biological activities or applications of ethyl 4,4-dichlorocyclohexane-1-carboxylate are not documented, its structure is of interest to medicinal and synthetic chemists. The gem-dichloro group can serve as a synthetic handle for further chemical modifications, such as dehalogenation to form an alkene, or as a precursor to a ketone. Such functionalized cyclohexane rings are common scaffolds in pharmaceutical compounds. This molecule could therefore be a valuable intermediate in the synthesis of novel bioactive molecules.

Safety and Handling

No specific toxicological data for ethyl 4,4-dichlorocyclohexane-1-carboxylate is available. As with all halogenated organic compounds, it should be handled with appropriate care in a well-ventilated chemical fume hood. Standard personal protective equipment (safety glasses, chemically resistant gloves, lab coat) should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.

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References

- 1. Ethyl 4,4-dichlorocyclohexanecarboxylate | C9H14Cl2O2 | CID 11276167 PubChem [pubchem.ncbi.nlm.nih.gov]
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